![molecular formula C12H19Cl2FN2 B2960092 1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride CAS No. 113240-18-9](/img/structure/B2960092.png)

1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

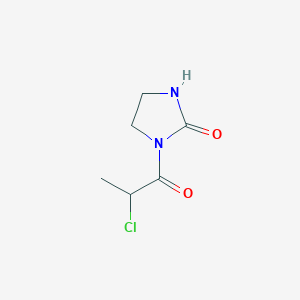

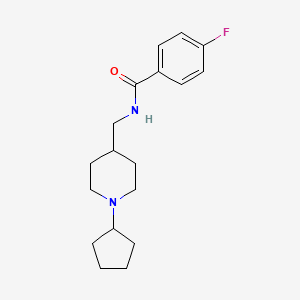

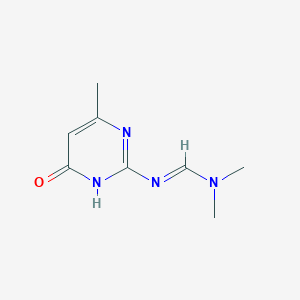

“1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride” is a chemical compound with the molecular formula C12H18ClFN2 . It is a derivative of piperazine .

Synthesis Analysis

Piperazine derivatives, such as “1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride”, can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride” consists of a piperazine ring with a 2-(4-fluorophenyl)ethyl group attached to one of the nitrogen atoms .Physical And Chemical Properties Analysis

The compound has a molecular weight of 253.14 g/mol . Its melting point is between 231-234°C, and it has a boiling point of 363.6°C at 760 mmHg .Aplicaciones Científicas De Investigación

Green Synthesis and Antitumor Activity

A novel series of 3-[4-bi-(4-fluorophenyl)methylpiperazinyl]-4-amino-5-thione-1,2,4-triazole Schiff bases were prepared using 1-[bi-(4-fluorophenyl)methyl]piperazine and showed significant inhibitory activity against tumor cells. The compounds exhibited up to 99.70% inhibition of CDC25B, indicating their potential as antitumor agents. This demonstrates the applicability of 1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride derivatives in cancer research and therapy (Ding et al., 2016).

Synthesis of Flunarizine and Its Isomers

Flunarizine, a drug used for treating migraines and other conditions, is synthesized from 1-[bis(4-fluorophenyl)methyl]piperazine. The synthesis involves regioselective metal-catalyzed amination, showcasing the compound's role in the production of medically relevant substances (Shakhmaev et al., 2016).

Antimicrobial and Antioxidant Applications

Triazole derivatives containing a piperazine nucleus, synthesized from 1-(2-methoxyphenyl)piperazine or ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate, exhibited antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These findings suggest the potential use of 1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride derivatives in the development of new antimicrobial and antioxidant agents (Mermer et al., 2018).

Biological Evaluation of Aryl(thio)carbamoyl Derivatives

A series of 1-methyl and acetyl-4-substituted piperazines, synthesized from 1-methyl-piperazine and 1-[2-(acetylamino)ethyl]-4-acetyl-piperazine, showed potential as herbicides and plant growth regulators. The compounds containing the piperazine ring, ethylene group, and 4-fluorophenylcarbamoyl group demonstrated significant herbicidal activity, indicating the chemical versatility and application potential of 1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride derivatives in agricultural sciences (Stoilkova et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

1-[2-(4-fluorophenyl)ethyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.2ClH/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15;;/h1-4,14H,5-10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMPGMOWXAYATG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=CC=C(C=C2)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2960009.png)

![N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2960011.png)

![N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2960015.png)

![8-fluoro-N,N-dimethyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-sulfonamide](/img/structure/B2960018.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2960021.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2960027.png)

![2-amino-N-(sec-butyl)-1-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2960028.png)